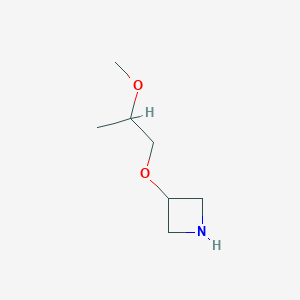![molecular formula C8H13NO B15241421 Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
Bicyclo[3.2.0]heptane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptane-6-carboxamide is a bicyclic compound characterized by a unique structural framework. This compound features a bicyclo[3.2.0]heptane core with a carboxamide functional group at the 6-position. The bicyclic structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane-6-carboxamide typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift mechanism . The starting materials are readily available, and the reaction conditions are mild, often conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptane-6-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which bicyclo[3.2.0]heptane-6-carboxamide exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptane: A structurally similar compound without the carboxamide group.
Bicyclo[4.2.0]octane: Another bicyclic compound with a different ring size.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a different ring fusion pattern.
Uniqueness
Bicyclo[3.2.0]heptane-6-carboxamide is unique due to its specific functional group placement and the resulting chemical properties. The presence of the carboxamide group at the 6-position allows for unique reactivity and interactions compared to other bicyclic compounds.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
bicyclo[3.2.0]heptane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,9,10) |
Clave InChI |
GONWNITVZKZMNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C2C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


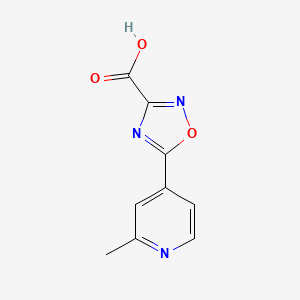
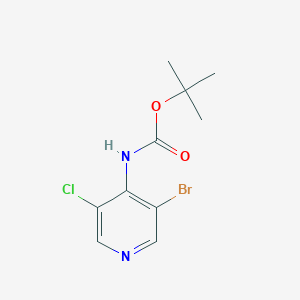
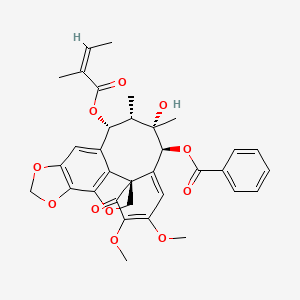
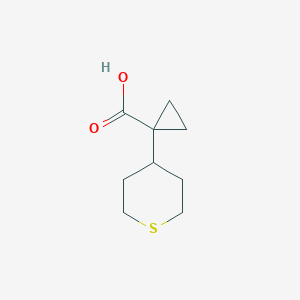
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)

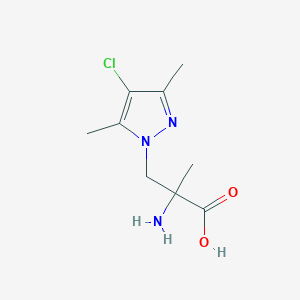
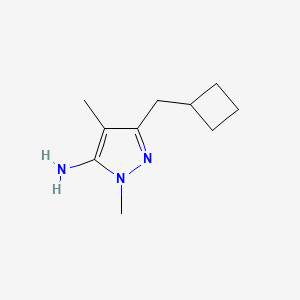
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)


![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
